molecular formula C12H16ClNO B13336794 N-(3-chloro-4-methylphenyl)oxan-4-amine

N-(3-chloro-4-methylphenyl)oxan-4-amine

Cat. No.: B13336794
M. Wt: 225.71 g/mol
InChI Key: KYHVNGCWIOHXIM-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)oxan-4-amine is a chemical compound with the CAS registry number 1156837-54-5 and a molecular formula of C12H16ClNO, corresponding to a molecular weight of 225.71 . The compound's structure features an oxan-4-amine (tetrahydropyran-4-amine) group linked to a 3-chloro-4-methylphenyl ring system, a scaffold that is often investigated in medicinal and organic chemistry research for its potential as a building block in the synthesis of more complex molecules . As an amine derivative, it serves as a valuable intermediate for researchers exploring structure-activity relationships or developing novel compounds with biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can utilize this compound in various laboratory settings, adhering to all safety protocols. For specific handling, storage, and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H16ClNO/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KYHVNGCWIOHXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCOCC2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(3-chloro-4-methylphenyl)oxan-4-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient and practical synthetic route.

The primary disconnection for this compound is the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection reveals two key precursor fragments: 3-chloro-4-methylaniline (B146341) and oxan-4-one (tetrahydro-4H-pyran-4-one).

Target MoleculeKey DisconnectionPrecursor Fragments
This compoundC-N bond of the secondary amine1. 3-chloro-4-methylaniline2. Oxan-4-one

3-chloro-4-methylaniline is a readily available aromatic amine. Its synthesis typically starts from 4-nitrotoluene, which undergoes chlorination to form 2-chloro-4-nitrotoluene. Subsequent reduction of the nitro group yields 3-chloro-4-methylaniline. google.com

Oxan-4-one (tetrahydro-4H-pyran-4-one) is a cyclic ketone that serves as the electrophilic partner in the synthesis.

A divergent synthesis approach could be envisioned if a variety of analogs with different substituents on the phenyl ring or modifications on the oxane ring were desired. Starting from a common intermediate, different building blocks could be introduced to generate a library of related compounds.

Direct Synthesis Routes of this compound

The most direct and widely used method for the synthesis of this compound is reductive amination.

Reductive amination involves the reaction of a carbonyl compound (oxan-4-one) with an amine (3-chloro-4-methylaniline) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org This one-pot reaction is highly efficient and avoids the isolation of the potentially unstable imine intermediate.

3-chloro-4-methylaniline + oxan-4-one → [Imine Intermediate] --(Reduction)--> this compound

The choice of reducing agent is crucial for the success of the reductive amination and to avoid side reactions, such as the reduction of the carbonyl starting material before imine formation. Mild reducing agents are generally preferred. Common reducing agents and typical reaction conditions are summarized in the table below.

Reducing AgentTypical SolventTemperature (°C)pHKey Advantages
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Room TemperatureMildly acidicMild and selective for imines over ketones.
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Room TemperatureMildly acidic (pH 4-6)Effective but toxic due to potential cyanide release.
Catalytic Hydrogenation (H₂, Pd/C)Methanol (MeOH), Ethanol (EtOH)Room Temperature - 50°CNeutral"Green" method, but may not be compatible with all functional groups.
Sodium borohydride (B1222165) (NaBH₄)Methanol (MeOH), Ethanol (EtOH)0°C - Room TemperatureNeutral to basicLess selective, can reduce the ketone starting material.

For the synthesis of this compound, sodium triacetoxyborohydride is often the reagent of choice due to its high selectivity for the iminium ion in the presence of the ketone. The reaction is typically carried out in a chlorinated solvent like dichloroethane at room temperature.

In the specific case of the synthesis of this compound from oxan-4-one, the product is achiral, and therefore, stereochemical control is not a factor. Oxan-4-one is a symmetrical ketone, and its reaction with 3-chloro-4-methylaniline results in a product that does not have a stereocenter generated during the reaction.

However, if a substituted oxan-4-one with a pre-existing stereocenter were used, the reductive amination could potentially lead to the formation of diastereomers. In such cases, the choice of reducing agent and reaction conditions could influence the diastereoselectivity of the reaction.

Nucleophilic Substitution Approaches for C-N Bond Formation

The formation of the central carbon-nitrogen (C-N) bond in this compound is a critical step in its synthesis. This can be achieved through several nucleophilic substitution methodologies.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction offers a highly efficient and versatile method for linking aryl halides with amines under relatively mild conditions. It has largely superseded traditional methods due to its broad substrate scope and functional group tolerance.

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

For the synthesis of this compound, this reaction would couple an aryl halide, such as 4-bromo-2-chloro-1-methylbenzene, with oxan-4-amine.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ X-Phos K₃PO₄ Toluene 100-120
Pd₂(dba)₃ BINAP Cs₂CO₃ Dioxane 80-110

Synthesis of Precursor Building Blocks for this compound

The efficient synthesis of the target compound relies on the availability of its key precursors: a substituted aniline (B41778) and a cyclic amine.

Synthesis and Functionalization of 3-Chloro-4-methylaniline Analogues

3-Chloro-4-methylaniline, also known as 4-amino-2-chlorotoluene, is a crucial starting material. Several synthetic routes to this intermediate have been established. A common industrial method involves the chlorination of p-nitrotoluene, followed by the reduction of the resulting 2-chloro-4-nitrotoluene.

Key Synthetic Routes to 3-Chloro-4-methylaniline:

From p-Nitrotoluene: This two-step process begins with the chlorination of p-nitrotoluene to yield 2-chloro-4-nitrotoluene, which is then reduced to the desired aniline. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with a palladium-on-carbon catalyst

Derivatization and Analogue Synthesis of this compound for Structure-Activity Relationship Studies

Functionalization of the Amine Moiety (e.g., amidation, sulfonamidation, phosphonamidation)

The secondary amine in this compound serves as a key handle for introducing a wide range of functional groups, thereby modulating the physicochemical properties of the molecule.

Amidation: The formation of an amide bond is a common strategy to introduce acyl groups. This can be achieved by reacting this compound with an appropriate acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent. For example, treatment with an acid chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acyl derivative. Alternatively, coupling with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) provides a milder route to the amide. A general scheme for the amidation is presented below.

Table 1: Representative Amidation Reactions on Structurally Similar Amines

Amine Substrate Acylating Agent Coupling Reagent/Base Product Reference
Aniline Benzoyl chloride Pyridine N-Phenylbenzamide researchgate.net
4-Fluoroaniline Acetic anhydride - N-(4-Fluorophenyl)acetamide sapub.org
Secondary Aryl Amine Phenylacetic acid DCC/DMAP N-Aryl-N-benzylacetamide nih.gov

Note: This table presents examples of amidation reactions on analogous compounds to illustrate the general applicability of the method.

Sulfonamidation: The synthesis of sulfonamides from this compound can be accomplished by reaction with a sulfonyl chloride in the presence of a base. This reaction introduces a sulfonyl group, which can act as a carboxylic acid isostere and modulate the acidity and hydrogen bonding capabilities of the molecule. Recent advances have also described nickel-catalyzed methods for the C-N bond formation between sulfonamides and aryl electrophiles, which could be adapted for the synthesis of N-aryl sulfonamide derivatives. princeton.edu

Table 2: Examples of Sulfonamidation Reactions

Amine/Aryl Halide Sulfonylating Agent Catalyst/Base Product Reference
Aniline Benzenesulfonyl chloride Pyridine N-Phenylbenzenesulfonamide nih.gov
4-Bromoanisole Methanesulfonamide Ni catalyst/Photoredox N-(4-Methoxyphenyl)methanesulfonamide princeton.edu
Heteroaryl Halide p-Toluenesulfonamide Pd catalyst/Ligand N-Heteroaryl-p-toluenesulfonamide organic-chemistry.org

Note: This table provides examples of sulfonamidation reactions to demonstrate the general synthetic strategies.

Phosphonamidation: Phosphonamidates can be prepared from this compound to introduce a phosphorus-containing moiety. One approach involves the reaction with a phosphonochloridate. More contemporary methods describe one-pot sequential reactions, for instance, starting from phosphonites which are then treated with an activating agent like iodine, followed by the addition of the amine. researchgate.net These methods offer a versatile route to phosphonamidates with diverse substitution patterns. nih.gov

Table 3: Synthesis of Phosphonamidates from Amines

Amine Phosphonylating Reagent Conditions Product Reference
Glycine methyl ester Ethyl phenylphosphonochloridate Triethylamine, THF Methyl (N-(ethoxy(phenyl)phosphoryl)glycinate) nih.gov
Benzylamine Diethyl phosphite, CCl4, TEA Atherton-Todd reaction Diethyl N-benzylphosphoramidate researchgate.net
Secondary Amine Phosphonochloridate Base N,N-Disubstituted phosphonamidate nih.gov

Note: This table illustrates common methods for the synthesis of phosphonamidates from amine precursors.

Modification of the Chlorinated Phenyl Ring

The 3-chloro-4-methylphenyl moiety of the molecule offers several avenues for structural modification, primarily through reactions targeting the aromatic ring and the chloro substituent.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, known for their broad substrate scope and functional group tolerance. nih.govrsc.org The Suzuki-Miyaura coupling, for instance, could be employed to replace the chlorine atom with a variety of aryl, heteroaryl, or alkyl groups by reacting with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net

Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles at the position of the chlorine atom. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base. youtube.combeilstein-journals.org This would lead to the synthesis of diarylamine or N-aryl-N-alkylamine derivatives.

Another potential modification is electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.comlibretexts.org The existing amine and methyl groups on the phenyl ring are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The outcome of such a reaction would depend on the specific electrophile and reaction conditions, with substitution likely occurring at the positions ortho or para to the activating groups, taking into account steric hindrance.

Table 4: Representative Cross-Coupling Reactions on Chloro-Substituted Aromatic Compounds

Aryl Halide Coupling Partner Catalyst System Product Reference
3-Chloro-4-methylaniline Phenylboronic acid Pd(OAc)2, SPhos, K3PO4 4-Methyl-3-phenylaniline nih.gov
2-Bromoaniline Alkylboronic ester Pd catalyst/ligand 2-Alkyl-aniline nih.gov
4-Chloroquinoline Arylboronic acid Pd(PPh3)4 4-Arylquinoline researchgate.net
Aryl Chloride Ammonia (B1221849) Pd catalyst/ligand Primary Arylamine organic-chemistry.org

Note: This table showcases examples of cross-coupling reactions on analogous chloro-aromatic systems.

Diversification of the Tetrahydropyran (B127337) Ring System

Modification of the saturated tetrahydropyran (THP) ring is more challenging compared to the aromatic portion of the molecule. However, several strategies can be envisioned for its diversification. rsc.orgyork.ac.ukresearchgate.netorganic-chemistry.org

One hypothetical approach could involve the oxidation of the THP ring to introduce a carbonyl group, which could then serve as a handle for further functionalization. For instance, oxidation at a position alpha to the ether oxygen could lead to a lactone, which could then be subjected to nucleophilic attack to open the ring and introduce new substituents.

Another possibility is C-H activation/functionalization, although this would likely require specialized catalysts and could suffer from issues with regioselectivity. Given the stability of the THP ring, harsh conditions might be necessary, which could compromise other functional groups in the molecule.

Ring-opening reactions followed by recyclization could also be a strategy for introducing diversity. For example, cleavage of the ether linkage under acidic conditions could be followed by trapping of the resulting diol with a different electrophile to form a new heterocyclic system.

More synthetically feasible approaches might involve the synthesis of analogs with pre-functionalized THP rings. For instance, starting from a substituted tetrahydropyran-4-one, a variety of functional groups could be introduced before the reductive amination step that forms the final compound. This would allow for the incorporation of substituents at various positions on the THP ring.

Table 5: General Strategies for Tetrahydropyran Synthesis and Functionalization

Starting Material Reagents Product Type Reference
Homoallylic alcohol, Aldehyde Phosphomolybdic acid Tetrahydropyran-4-ol organic-chemistry.org
γ-Hydroxy olefin Platinum catalyst Substituted tetrahydropyran organic-chemistry.org
Homoallylic enol ether, α,β-Unsaturated ketone Lewis acid Functionalized tetrahydropyran nih.gov
1,5-Diol Cerium ammonium (B1175870) nitrate Tetrahydropyran derivative organic-chemistry.org

Note: This table outlines general methods for the synthesis of tetrahydropyran rings, which could be adapted to produce functionalized precursors for this compound analogs.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed NMR data for N-(3-chloro-4-methylphenyl)oxan-4-amine is not available in the public domain. The following sections outline the analytical methods that would be used for its structural elucidation.

A ¹H NMR spectrum would be essential to identify the chemical environment of the hydrogen atoms in the molecule. Hypothetically, one would expect to observe distinct signals for the aromatic protons on the 3-chloro-4-methylphenyl ring, the protons on the oxane ring, the amine (NH) proton, and the methyl group protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments and confirm the carbon framework of the molecule. Distinct peaks would be expected for the carbons of the aromatic ring, the oxane ring, and the methyl group. The chemical shifts would indicate the nature of each carbon atom (aliphatic, aromatic, attached to electronegative atoms like oxygen, nitrogen, or chlorine).

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the phenyl and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, crucial for connecting the 3-chloro-4-methylphenyl group to the oxan-4-amine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing insights into the 3D structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound.

HRMS would be used to measure the exact mass of the molecular ion with high precision. This would allow for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₂H₁₆ClNO.

Tandem MS (MS/MS) analysis would involve isolating the molecular ion and subjecting it to fragmentation. By analyzing the resulting fragment ions, the fragmentation pathways of this compound could be elucidated. This would provide further structural confirmation by identifying characteristic losses, such as the cleavage of the C-N bond or fragmentation of the oxane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Detailed experimental or computational vibrational frequencies, intensities, and assignments for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, including crystallographic parameters, bond lengths, bond angles, or details on crystal packing and intermolecular interactions for this compound, could be located.

Single Crystal X-ray Diffraction Data Collection and Refinement

Information regarding the data collection and refinement process for this compound is absent from the scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without crystallographic data, an analysis of the solid-state packing and intermolecular forces, such as hydrogen bonding, cannot be conducted.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical methods are employed to meticulously map the electronic landscape of N-(3-chloro-4-methylphenyl)oxan-4-amine, which is fundamental to understanding its intrinsic reactivity and molecular behavior.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the geometric and electronic properties of molecules. nih.govnih.gov Through DFT calculations, an optimized, low-energy three-dimensional structure of this compound can be determined, providing precise estimates of bond lengths, bond angles, and dihedral angles.

A critical aspect of this analysis involves the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The HOMO-LUMO energy gap is a significant descriptor of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally suggests higher reactivity. While specific DFT data for this compound is not publicly available, the following table illustrates the typical parameters obtained from such an analysis.

Table 1: Representative DFT-Calculated Molecular Properties This table is for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.

Computational Parameter Representative Value Significance
HOMO Energy [Data Not Available] Electron-donating capacity
LUMO Energy [Data Not Available] Electron-accepting capacity
HOMO-LUMO Gap [Data Not Available] Chemical reactivity and stability
Dipole Moment [Data Not Available] Molecular polarity

| Total Energy | [Data Not Available] | Thermodynamic stability |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational models are also adept at predicting the spectroscopic characteristics of this compound. DFT calculations can forecast the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies observed in Infrared (IR) spectroscopy. nih.govresearchgate.net These theoretical spectra are invaluable for the interpretation and verification of experimental data. Predicted IR frequencies, for instance, can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of N-H, C-Cl, and C-O bonds, offering a detailed vibrational fingerprint of the compound. researchgate.net

Table 2: Representative Predicted Spectroscopic Data This table is for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.

Spectroscopic Technique Predicted Parameter Representative Value Range
¹H NMR Chemical Shifts (ppm) [Data Not Available]
¹³C NMR Chemical Shifts (ppm) [Data Not Available]

| IR Spectroscopy | Key Frequencies (cm⁻¹) | [Data Not Available] |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility and three-dimensional shape of this compound are critical determinants of its interactions with other molecules. Conformational analysis explores the various spatial arrangements accessible to the molecule.

Exploration of Preferred Conformations and Rotational Barriers

Molecular mechanics (MM) and molecular dynamics (MD) simulations are utilized to map the potential energy surface of the molecule. These simulations can identify the most stable, low-energy conformations by systematically rotating the single bonds, such as the C-N bond linking the phenyl ring to the oxane moiety. The calculations also determine the energy barriers associated with these rotations, providing quantitative insight into the molecule's structural flexibility.

Molecular Docking Simulations for Investigation of Potential Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking simulations are performed. mdpi.comnih.gov This computational technique predicts how a ligand (the compound) might bind to the active site of a biological target, such as a protein or enzyme. The simulation evaluates numerous possible orientations and conformations of the ligand within the target's binding pocket, calculating a "docking score" that estimates the binding affinity. These studies can identify crucial intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex, thereby providing a rationale for the compound's potential mechanism of action at a molecular level. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds and guides the rational design of more potent analogs.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with varying substituents on the phenyl ring and the oxane moiety would be required, along with their corresponding biological activities (e.g., IC50 values). Various structural descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the structural descriptors with the biological activity. A robust QSAR model will have a high correlation coefficient (R²) and a high predictive ability, often assessed through cross-validation (Q²).

For a hypothetical series of this compound analogs, a QSAR model might reveal that descriptors related to hydrophobicity and the electronic properties of the substituents on the phenyl ring are critical for activity.

Table 3: Example of Structural Descriptors Used in a Hypothetical QSAR Model

Descriptor Description Contribution to Activity
LogP Octanol-water partition coefficient Positive
Hammett constant (σ) Electronic effect of substituent Negative for electron-donating groups
Molar Refractivity (MR) Molar volume and polarizability Positive (up to an optimal value)

Once a predictive QSAR model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that are predicted to have high activity. This in silico screening is a cost-effective and time-efficient way to prioritize compounds for synthesis and biological testing.

The insights gained from both the QSAR model and the molecular docking studies can guide lead optimization efforts. For example, if the docking study shows that the oxane moiety is solvent-exposed and the QSAR model indicates that increased hydrophilicity in that region is tolerated, medicinal chemists could design analogs with polar substituents on the oxane ring to improve pharmacokinetic properties such as solubility. Similarly, if the QSAR model suggests that a specific electronic property of the phenyl ring substituent is important, chemists can synthesize analogs with substituents that modulate this property to enhance potency. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern rational drug design.

Exploration of Biological Activity and Mechanistic Pathways Non Clinical Focus

Cell-Based Phenotypic Screening for Biological Responses (Non-Human Mammalian Cell Lines)

No information is available from cell-based phenotypic screenings or reporter gene assays that would elucidate the impact of N-(3-chloro-4-methylphenyl)oxan-4-amine on cellular signaling pathways in non-human mammalian cell lines.

There are no published studies investigating the cellular uptake mechanisms or the subcellular localization of this compound.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time due to a lack of specific, publicly available research data for this exact molecule.

Extensive searches for structure-activity relationship (SAR) studies, pharmacophoric modeling, and mechanistic pathway elucidation directly pertaining to this compound did not yield the detailed scientific findings necessary to fulfill the requested article structure. The scientific literature does not appear to contain specific studies on the systematic modification of its analogues, identification of its pharmacophoric features, or validated molecular targets and binding interactions.

While research exists for compounds with similar structural motifs, such as substituted phenylamines or tetrahydropyran (B127337) rings, the strict requirement to focus exclusively on this compound prevents the use of this related but distinct information. Constructing an article based on analogous compounds would not adhere to the provided instructions and could lead to scientifically inaccurate extrapolations.

Therefore, the requested content on the "" for this compound cannot be provided.

Potential Applications in Chemical and Material Sciences Excluding Clinical/drug Development

Role as Versatile Precursors and Intermediates in Complex Organic Synthesis

N-(3-chloro-4-methylphenyl)oxan-4-amine is anticipated to be a valuable building block in the synthesis of more complex molecular architectures. The secondary amine linkage provides a reactive site for a variety of chemical transformations.

One of the most probable synthetic routes to this compound itself involves well-established C-N bond-forming reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.org In a plausible synthesis, 3-chloro-4-methylaniline (B146341) could be coupled with tetrahydropyran-4-one in a reductive amination process, or 3-chloro-4-methyl-1-iodobenzene could be coupled with 4-aminotetrahydropyran using a palladium catalyst. wikipedia.orgyoutube.comharvard.edu

As an intermediate, the amine moiety can undergo N-arylation or N-alkylation to introduce further complexity. The aromatic ring, with its chloro and methyl substituents, offers sites for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, although the existing substituents will direct the position of new groups. The oxane ring, while generally stable, can potentially be opened under specific acidic conditions, providing another avenue for synthetic diversification.

The N-aryl amine structural motif is a common feature in many functional molecules, and this compound could serve as a precursor for the synthesis of novel ligands for catalysis or as a key fragment in the preparation of new organic electronic materials. wjpmr.com

Synthetic Route Reactants Key Reaction Type Potential Product
Reductive Amination3-chloro-4-methylaniline and Tetrahydropyran-4-oneImine formation and reductionThis compound
Buchwald-Hartwig Amination3-chloro-4-methyl-1-halobenzene and 4-AminotetrahydropyranPalladium-catalyzed cross-couplingThis compound

Applications in Radiochemistry for Probe Development

The structure of this compound lends itself to modifications for applications in radiochemistry, particularly for the development of probes for research and imaging.

For imaging techniques like Positron Emission Tomography (PET), a positron-emitting radionuclide needs to be incorporated into the molecule. A common strategy would be to replace one of the existing atoms with a radioactive isotope. For instance, a fluoro-analog of this compound could be synthesized and then radiolabeled with Fluorine-18 (¹⁸F), a widely used PET isotope. The synthesis would likely involve a nucleophilic substitution reaction on a suitable precursor, such as a nitro or bromo-substituted version of the aromatic ring.

Once radiolabeled, derivatives of this compound could potentially be used as tracers to study metabolic pathways in vitro. The distribution and metabolism of the tracer could be monitored by detecting the emitted radiation. The specific pathways that could be investigated would depend on the biological targets with which the molecule or its metabolites interact. The lipophilicity and charge distribution of the molecule, influenced by the chloro, methyl, and oxane groups, would play a significant role in its biodistribution and cellular uptake.

Radionuclide Potential Labeling Strategy Application
Fluorine-18 (¹⁸F)Nucleophilic substitution on an aryl precursorPET imaging probes
Carbon-11 (¹¹C)¹¹C-methylation of the amine or another suitable positionPET imaging probes
Tritium (³H)Catalytic tritiation of an unsaturated precursorIn vitro metabolic studies

Development of Chemical Probes for Investigation of Cellular and Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold could be elaborated to create such probes. The substituted phenyl ring can be systematically modified to optimize binding to a specific biological target, while the oxane moiety can influence solubility and cell permeability.

For example, the secondary amine could be functionalized with reporter groups, such as fluorophores or biotin, to allow for visualization or affinity-based isolation of target proteins. The chloro and methyl groups on the aromatic ring can be varied to fine-tune the electronic properties and steric profile of the molecule, which are critical for selective binding to a protein of interest.

Exploration in Advanced Materials Chemistry

The structural features of this compound also suggest its potential as a monomer or building block in the synthesis of advanced materials.

The presence of a secondary amine and an aromatic ring allows for its incorporation into polymers such as polyamides or polyimides, potentially imparting specific properties due to the chloro and methyl substituents. For instance, the chlorine atom could enhance flame retardancy or modify the electronic properties of the resulting polymer.

In the realm of supramolecular chemistry, the N-H group can act as a hydrogen bond donor, while the oxygen atom of the oxane ring and the nitrogen atom can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. These non-covalent interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures like liquid crystals or organogels. The specific substitution pattern on the phenyl ring would influence the geometry and stability of these assemblies.

Future Perspectives and Research Directions

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of N-aryl amines and their derivatives is a cornerstone of organic chemistry, with continuous efforts to improve efficiency, cost-effectiveness, and environmental footprint. rsc.org Future research on N-(3-chloro-4-methylphenyl)oxan-4-amine will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Key areas for development include:

Advanced Catalytic Systems: While classical methods like Buchwald-Hartwig amination are effective for forming the crucial C-N bond, future work could explore next-generation palladium, copper, or nickel catalysts that operate under milder conditions, require lower catalyst loadings, and tolerate a wider array of functional groups. organic-chemistry.org Transition-metal-free approaches, utilizing organocatalysts or aryne intermediates, also present an innovative frontier for N-arylation reactions. organic-chemistry.org

Reductive Amination Strategies: A highly efficient potential route involves the direct reductive cross-coupling of a nitroarene precursor (1-chloro-2-methyl-4-nitrobenzene) with oxan-4-one, followed by reduction. This avoids the pre-formation of 3-chloro-4-methylaniline (B146341), improving step economy. rsc.org

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis could offer significant advantages over batch processing. Flow reactors can provide superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. This is particularly relevant for optimizing exothermic or hazardous reaction steps.

Multicomponent Reactions (MCRs): Designing a convergent synthesis where the aniline (B41778), oxanone, and a reducing agent are combined in a one-pot multicomponent reaction could dramatically increase efficiency. nih.gov Such strategies are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Feature Traditional Synthesis (e.g., Reductive Amination) Future Catalytic Approach (e.g., Advanced Cross-Coupling)
Key Step Formation of an imine from 3-chloro-4-methylaniline and oxan-4-one, followed by reduction. Direct coupling of 3-chloro-4-methylaniline with a functionalized oxane precursor using a transition metal catalyst.
Catalyst Stoichiometric reducing agents (e.g., NaBH(OAc)₃). Catalytic amounts of Pd, Cu, or Ni complexes.
Efficiency Multiple steps, including amine synthesis and purification. Potentially fewer steps, higher atom economy.
Conditions Often requires specific, controlled conditions for each step. Milder reaction conditions may be possible.

| Scalability | Can be challenging for large-scale production. | More amenable to flow chemistry and large-scale synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. beilstein-journals.org For this compound, these computational tools can guide the synthesis of new analogs with optimized properties.

Future research directions in this domain include:

Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing the target compound and its derivatives, minimizing the need for extensive empirical screening. beilstein-journals.org

Generative Models for Novel Analogs: AI can be used to design new molecules based on the this compound scaffold. By defining desired properties (e.g., increased potency, reduced toxicity), generative models can propose novel chemical structures that are synthetically accessible.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small library of analogs and testing their biological activity, ML-based QSAR models can be developed. These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. In silico tools can predict parameters like blood-brain barrier permeability, metabolic stability, and potential off-target toxicities for this compound and its derivatives, helping to identify and mitigate liabilities early in the research process. nih.gov

Table 2: Application of ML in the Development of this compound Analogs

ML Application Input Data Predicted Output Potential Impact
Reaction Optimization Reactants, reagents, solvents, temperatures, reaction times. Reaction yield, selectivity. Accelerated discovery of optimal synthetic conditions. beilstein-journals.org
Bioactivity Prediction Molecular descriptors (fingerprints, 3D structure). Predicted activity against specific biological targets (e.g., IC₅₀). Prioritization of high-potential analogs for synthesis.
Toxicity Prediction Chemical structure. Likelihood of Ames toxicity, hERG inhibition, etc. Early deselection of compounds with unfavorable safety profiles. nih.gov

| Generative Design | Core scaffold, desired property ranges. | Novel, synthetically feasible molecular structures. | Exploration of new chemical space for improved compounds. |

Exploration of New Biochemical Targets and Biological Modalities

The structural components of this compound—a chloro-substituted aniline and a saturated heterocyclic amine—are found in numerous biologically active compounds. nih.govnih.gov The parent compound, 3-chloro-4-methylaniline, is known for its use as an avicide, indicating inherent bioactivity. nih.gov A systematic exploration of its potential therapeutic applications is a critical future direction.

Prospective areas of investigation are:

Broad-Spectrum Phenotypic Screening: Initial research should involve unbiased screening of the compound against a diverse range of cell lines (e.g., cancer, bacterial, fungal) and model organisms to identify potential areas of therapeutic interest.

Target-Based Screening: Based on structural similarities to known drugs, this compound and its analogs could be screened against specific target classes known to interact with N-aryl compounds, such as:

Kinases: Many kinase inhibitors feature N-aryl motifs.

G-Protein Coupled Receptors (GPCRs): A major class of drug targets that frequently bind amine-containing ligands.

Ion Channels: Substituted amines are known modulators of various ion channels.

Agrochemical Research: Given the known activity of its aniline precursor, exploring the potential of this compound and its derivatives as novel pesticides or herbicides with improved selectivity and environmental profiles is a valid research avenue.

Antimicrobial Activity: The presence of a halogenated aromatic ring is a feature of some antimicrobial agents. mdpi.com Testing against a panel of pathogenic bacteria, including drug-resistant strains, could uncover new antibacterial potential. mdpi.com

Advanced Characterization Techniques for Probing Dynamic Interactions and Transient Species

A deep understanding of how a molecule interacts with its biological target and how it is formed is essential for rational drug design and synthesis optimization. Future research should employ state-of-the-art analytical techniques to elucidate these details for this compound.

Potential applications of advanced techniques include:

Structural Biology: If a protein target is identified, co-crystallization of the compound with the target followed by X-ray crystallography can provide a static, high-resolution picture of the binding mode. This structural information is invaluable for guiding the design of more potent and selective analogs. researchgate.net

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein, providing crucial data for structure-activity relationship studies.

NMR Spectroscopy: Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamic nature of the protein-ligand interaction in a near-physiological environment. Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor. nih.gov

Mass Spectrometry: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in protein conformation and dynamics upon ligand binding, helping to identify the binding site and allosteric effects. nih.gov

In Situ Reaction Monitoring: To better understand and optimize the synthesis, techniques like ReactIR (in-situ FTIR) or process mass spectrometry can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

Table 3: Comparison of Advanced Characterization Techniques

Technique Type of Information Provided Application to this compound
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex. Precise determination of binding mode to guide analog design. researchgate.net
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, and thermodynamics (ΔH, ΔS). Quantitative measurement of binding strength to a biological target.
Hydrogen-Deuterium Exchange MS Changes in solvent accessibility and protein dynamics upon binding. Mapping the binding interface and identifying allosteric effects. nih.gov

| In Situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic understanding and optimization of synthetic reactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)oxan-4-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 3-chloro-4-methylaniline with oxane-4-amine derivatives (e.g., oxolane-4-tosylate) in polar aprotic solvents (DMF or acetonitrile) under reflux (80–100°C). Yields vary with stoichiometry and catalyst use (e.g., K₂CO₃ or Et₃N) .
  • Reductive amination : Use oxan-4-one and 3-chloro-4-methylaniline with NaBH₃CN or H₂/Pd-C in methanol. This method is advantageous for minimizing side products but requires strict control of pH and temperature .
    • Data Table :
MethodSolventCatalystYield (%)Purity (HPLC)
Nucleophilic SubstitutionDMFK₂CO₃65–75≥95%
Reductive AminationMethanolNaBH₃CN70–80≥98%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with analogous structures (e.g., N-(2-bromophenyl)oxan-4-amine ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ at m/z 240.1 vs. calculated 240.09) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Challenges include crystal twinning; optimize crystallization using vapor diffusion with ethanol/water mixtures .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-substituted aromatic vapors.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Refer to SDS guidelines for halogenated amine waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The chloro and methyl groups enhance hydrophobic binding in enzyme pockets .
    • Data Insight :
  • Docking scores for kinase inhibition: ΔG = -8.2 kcal/mol (cf. -7.5 kcal/mol for non-chlorinated analogs).

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

  • Case Study :

  • Contradiction : Overlapping NMR signals for oxane protons (δ 3.5–4.0 ppm) and aromatic protons.
  • Resolution : Use 2D NMR (COSY, HSQC) to differentiate signals. Compare with N-(4-fluorophenyl)oxan-4-amine spectra for benchmarking .

Q. What challenges arise in crystallographic structure determination, and how are they addressed?

  • Challenges :

  • Crystal Twinning : Common due to flexible oxane ring. Mitigate by slow cooling (0.5°C/min) during crystallization.
  • Disorder : Use SHELXL’s PART instruction to model disordered chloro-methyl groups .
    • Data Table :
Crystallographic ParameterValue
Space GroupP2₁/c
R-factor0.045
Resolution (Å)0.78

Q. How do structural modifications impact biological activity?

  • SAR Analysis :

  • Chloro Group : Enhances antimicrobial activity (MIC = 12.5 µg/mL vs. S. aureus) compared to non-halogenated analogs (MIC >50 µg/mL) .
  • Oxane Ring : Replacing oxane with piperidine reduces solubility (logP increases from 2.1 to 3.4), affecting bioavailability .
    • Data Table :
DerivativeSolubility (mg/mL)MIC (S. aureus)
N-(3-Cl-4-MePh)oxan-4-amine15.212.5 µg/mL
N-(4-FPh)piperidin-4-amine5.850 µg/mL

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